molecular formula C25H23Cl2FN2O3S B11441776 N-(3,4-dichlorophenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-(3,4-dichlorophenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11441776
M. Wt: 521.4 g/mol
InChI Key: NBIMTJRLHZKTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-DICHLOROPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as dichlorophenyl, fluorophenoxy, dimethoxy, and tetrahydroisoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves multiple steps, starting from the appropriate precursorsThe final step involves the addition of the carbothioamide group under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DICHLOROPHENYL)-2,2-DIFLUORO-2-(4-FLUOROPHENOXY)ACETAMIDE
  • N-(3,4-DICHLOROPHENYL)ACETAMIDE
  • 2-PROPENAMIDE, N-(3,4-DICHLOROPHENYL)-2-METHYL-

Uniqueness

N-(3,4-DICHLOROPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H23Cl2FN2O3S

Molecular Weight

521.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C25H23Cl2FN2O3S/c1-31-23-11-15-9-10-30(25(34)29-17-5-8-20(26)21(27)12-17)22(19(15)13-24(23)32-2)14-33-18-6-3-16(28)4-7-18/h3-8,11-13,22H,9-10,14H2,1-2H3,(H,29,34)

InChI Key

NBIMTJRLHZKTGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC(=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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